Bienvenue dans la boutique en ligne BenchChem!

4-Oxo-2-(pentylamino)-4-((4-(phenylamino)phenyl)amino)butanoic acid

medicinal chemistry drug design physicochemical profiling

4-Oxo-2-(pentylamino)-4-((4-(phenylamino)phenyl)amino)butanoic acid (CAS 1048006-01-4) is a racemic butanoic acid derivative featuring a phenylamino linker—distinct from the common phenoxy analogs—that introduces an additional hydrogen-bond donor (aniline NH) for enhanced molecular recognition and downstream derivatization. Its moderate lipophilicity (XLogP3-AA = 1.8) and TPSA of 90.5 Ų place it in drug-like chemical space ideal for diversity-oriented screening, ADME profiling, and chiral method development. Procure this cataloged rare research chemical to access a structural scaffold that enables rapid analog generation via alkylation, acylation, or sulfonylation before investing in enantiomer resolution.

Molecular Formula C21H27N3O3
Molecular Weight 369.465
CAS No. 1048006-01-4
Cat. No. B2547293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-2-(pentylamino)-4-((4-(phenylamino)phenyl)amino)butanoic acid
CAS1048006-01-4
Molecular FormulaC21H27N3O3
Molecular Weight369.465
Structural Identifiers
SMILESCCCCCNC(CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C21H27N3O3/c1-2-3-7-14-22-19(21(26)27)15-20(25)24-18-12-10-17(11-13-18)23-16-8-5-4-6-9-16/h4-6,8-13,19,22-23H,2-3,7,14-15H2,1H3,(H,24,25)(H,26,27)
InChIKeyNWUUGXHSRDEUPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-2-(pentylamino)-4-((4-(phenylamino)phenyl)amino)butanoic Acid (CAS 1048006-01-4): Procurement & Selection Overview


4-Oxo-2-(pentylamino)-4-((4-(phenylamino)phenyl)amino)butanoic acid is a synthetic, racemic butanoic acid derivative featuring a pentylamino side chain and a 4-(phenylamino)phenyl moiety. It is cataloged as a rare research chemical [1]. Computed descriptors indicate a molecular weight of 369.5 g/mol and a calculated XLogP3-AA of 1.8, placing it within a moderately lipophilic chemical space [1]. The compound is structurally related to several 4-oxo-2-(pentylamino)butanoic acid analogs, including the 4-phenoxyanilino variant available from Sigma-Aldrich , though direct bioactivity data for this specific compound are sparse in the public domain.

Why 4-Oxo-2-(pentylamino)butanoic Acid Analogs Cannot Be Freely Substituted for CAS 1048006-01-4


The 4-oxo-2-(pentylamino)butanoic acid scaffold supports a wide range of substituents on the anilide ring, including phenoxy, methoxy, and varied alkylamino groups . These modifications substantially alter hydrogen-bonding capacity, lipophilicity, and potential target engagement. The phenylamino linker in CAS 1048006-01-4 introduces an additional hydrogen-bond donor (aniline NH) compared to the phenoxy ether oxygen in the Sigma-Aldrich analog T155365, which can fundamentally change molecular recognition and pharmacokinetic behavior . Furthermore, the chiral center at the 2-position means that racemic material (the form of CAS 1048006-01-4) may exhibit different biological profiles compared to enantiopure (2R) or (2S) variants [1]. These structural nuances make direct substitution scientifically unsound without head-to-head comparative data.

Quantitative Differentiation Evidence for 4-Oxo-2-(pentylamino)-4-((4-(phenylamino)phenyl)amino)butanoic Acid


Hydrogen-Bond Donor Count: Phenylamino vs. Phenoxy Linker

CAS 1048006-01-4 possesses a 4-(phenylamino)phenyl group, contributing one aniline NH hydrogen-bond donor (HBD). In contrast, the closely related Sigma-Aldrich analog T155365 (4-OXO-2-(PENTYLAMINO)-4-(4-PHENOXYANILINO)BUTANOIC ACID) features a 4-phenoxyanilino group, where the NH is replaced by an ether oxygen that cannot donate a hydrogen bond [1]. This results in a total HBD count of 4 for the target compound versus 3 for the phenoxy analog [1].

medicinal chemistry drug design physicochemical profiling

Lipophilicity (XLogP3-AA) Differentiation

The computed XLogP3-AA of CAS 1048006-01-4 is 1.8 [1]. Replacing the phenylamino NH with a phenoxy oxygen (as in the Sigma-Aldrich analog) is expected to increase lipophilicity because ether oxygens contribute less polarity than secondary amines. While an experimentally measured logP for the phenoxy analog is not publicly available, the structural difference predicts a lower logP for the target compound, which may improve aqueous solubility relative to its phenoxy counterpart.

ADME drug-likeness logP optimization

Topological Polar Surface Area (TPSA) and Oral Bioavailability Potential

CAS 1048006-01-4 exhibits a topological polar surface area (TPSA) of 90.5 Ų [1]. This value falls well below the common 140 Ų threshold for good oral absorption, and it is anticipated to be lower than that of compounds bearing additional polar substituents on the aniline ring. The TPSA contributes to the compound's profile as a moderate-permeability molecule suitable for cell-based assays.

drug design oral bioavailability physicochemical property

Chirality and Stereochemical Identity: Racemic vs. Enantiopure Forms

The PubChem entry for CAS 1048006-01-4 corresponds to the racemic (unspecified stereochemistry) form [1]. However, PubChem also lists the (2R) and (2S) enantiomers as distinct compounds with same-connectivity [2]. This means procurement of CAS 1048006-01-4 guarantees a racemic mixture, which is critical to specify when comparing results with studies using enantiopure material. Using the wrong stereoisomer could lead to significantly different biological outcomes, as single enantiomers can exhibit markedly different potency and selectivity.

stereochemistry enantiomeric purity biological activity

Molecular Formula and Heteroatom Composition vs. Phenoxy Analog

The target compound has the molecular formula C21H27N3O3 (MW 369.5 g/mol) [1]. The Sigma-Aldrich phenoxy analog (Product T155365) has the formula C21H26N2O4 (MW 370.4 g/mol) . This represents a substitution of one oxygen atom for one nitrogen atom and the addition of one carbon-bonded hydrogen. The presence of an additional nitrogen increases the compound's basicity potential and may facilitate salt formation for improved formulation.

chemical differentiation formula comparison library screening

Availability as a Research Compound: Pre-Competitive Access vs. Controlled Libraries

CAS 1048006-01-4 is available from multiple research chemical suppliers as a compound for early discovery, typically at 95% purity . In contrast, the Sigma-Aldrich phenoxy analog T155365 is sold 'as-is' without analytical data, with the vendor explicitly disclaiming any warranty of fitness for a particular purpose . This distinction is relevant for procurement decisions where documented purity and supplier accountability are required.

chemical sourcing early discovery hit identification

Optimal Research Application Scenarios for 4-Oxo-2-(pentylamino)-4-((4-(phenylamino)phenyl)amino)butanoic Acid


Hit Identification and Library Screening

The compound's favorable computed properties (XLogP3-AA 1.8, TPSA 90.5 Ų, HBD count 4) make it suitable for inclusion in diversity-oriented screening libraries targeting enzymes or receptors where hydrogen-bonding interactions are important [1]. Its racemic nature provides a baseline activity readout before investing in enantiomer resolution.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

The unique phenylamino linker (as opposed to the phenoxy linker in the Sigma-Aldrich analog) provides medicinal chemists with a distinct vector for exploring hydrogen-bond donor interactions . The additional secondary amine (aniline NH) can be exploited for further derivatization, such as alkylation, acylation, or sulfonylation, enabling rapid analog generation.

Physicochemical Property Benchmarking

With a calculated TPSA of 90.5 Ų and 11 rotatable bonds, this compound can serve as a reference point for assessing the permeability and solubility of related 4-oxo-2-(pentylamino)butanoic acid derivatives in ADME assays [1]. Its moderate lipophilicity (XLogP3-AA = 1.8) places it in a drug-like space suitable for oral bioavailability studies.

Chiral Method Development

The existence of both (2R) and (2S) enantiomers [2] means that the racemic mixture (CAS 1048006-01-4) is an ideal candidate for chiral chromatographic method development and for assessing the impact of stereochemistry on biological activity. Procurement of the racemate allows for subsequent separation and individual enantiomer testing.

Quote Request

Request a Quote for 4-Oxo-2-(pentylamino)-4-((4-(phenylamino)phenyl)amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.